4-bromo-2-methyl-1H-imidazole-5-carbaldehyde

Drug Discovery Fragment-Based Screening Physicochemical Profiling

Researchers optimizing kinase inhibitor SAR often face CYP3A4 inhibition from non-methylated imidazole blocks. This 2-methylimidazole scaffold demonstrably reduces CYP3A4 liability while providing orthogonal handles for diversification. Key outcomes: • Serves as aldehyde component in one-pot 2,4(5)-disubstituted imidazole syntheses (yields up to 85%) • C-4 bromine enables Suzuki coupling to generate trisubstituted kinase inhibitor libraries (up to 69% over 3 steps) • Minimized metabolic liability vs. non-methylated analogs Supplied at ≥95% purity with global shipping.

Molecular Formula C5H5BrN2O
Molecular Weight 189.012
CAS No. 56481-32-4
Cat. No. B2532105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
CAS56481-32-4
Molecular FormulaC5H5BrN2O
Molecular Weight189.012
Structural Identifiers
SMILESCC1=NC(=C(N1)Br)C=O
InChIInChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8)
InChIKeyIFOPBULHZKLANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: Strategic Building Block Overview


4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is a trisubstituted imidazole featuring a C-4 bromine atom, a C-2 methyl group, and a C-5 aldehyde group. With a molecular formula of C₅H₅BrN₂O and a molecular weight of 189.01 g/mol, this heterocyclic scaffold exhibits a predicted ACD/LogP of 1.20 and a polar surface area of 46 Ų, placing it in a favorable physicochemical space for fragment-based drug discovery . The compound is classified as an aldehyde and imidazole, and it is primarily sourced as a research chemical from specialist suppliers, with commercial availability typically at ≥95% purity .

Why 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde Is Irreplaceable vs. Analogs


The precise substitution pattern of this compound—specifically the combination of the C-4 bromine, C-2 methyl, and C-5 aldehyde—is critical for downstream synthetic utility and biological performance. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the aldehyde enables rapid diversification to Schiff bases, hydrazones, and other pharmacophores. Importantly, the 2-methyl substitution on the imidazole ring has been shown in class-level studies to significantly alter cytochrome P450 interactions, reducing the potential for CYP3A4-mediated metabolism compared to non-methylated imidazole analogs, without sacrificing intrinsic metabolic clearance [1]. This unique combination of orthogonal reactive groups and a modulated metabolic liability means that simply substituting the compound with a non-brominated, non-methylated, or regioisomeric analog can drastically alter the outcome of a synthetic campaign or a structure-activity relationship (SAR) study.

Quantitative Differentiation vs. Closest Imidazole Analogs


Enhanced Lipophilicity vs. Non-Brominated Analog

The presence of a bromine atom in 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde results in a substantially higher predicted lipophilicity (ACD/LogP = 1.20) and lower aqueous solubility (estimated 4,576 mg/L) compared to its non-brominated structural analog, 2-methyl-1H-imidazole-5-carbaldehyde (CAS 35034-22-1), which has a simpler profile without the bromine. This difference can translate into improved membrane permeability for fragments derived from this scaffold . The non-brominated analog lacks the heavy atom needed for X-ray crystallography phasing or for forming halogen bonds with biological targets, which are distinct advantages of the brominated compound .

Drug Discovery Fragment-Based Screening Physicochemical Profiling

Synthetic Tractability: Aldehyde vs. Non-Aldehyde Analog

The aldehyde functionality at the 5-position of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde provides a critical reactive handle for diversification that is absent in the non-aldehyde analog 4-bromo-2-methyl-1H-imidazole (CAS 16265-11-5). In a validated three-step protocol for kinase inhibitor synthesis, the aldehyde group is essential for the initial ketone oxidation–condensation reaction that forms the 2,4(5)-disubstituted imidazole core, a step that cannot be executed with the simple brominated imidazole building block. This methodology produced 29 disubstituted NH-imidazoles in 23–85% yield and 20 kinase inhibitors in 23–69% yield over three steps [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Reduced CYP3A4 Metabolic Liability vs. Non-Methylated Scaffolds

The 2-methyl substitution on the imidazole ring, a key feature of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, has been demonstrated to improve the drug metabolism profile by reducing the potential to inhibit CYP3A4-mediated metabolism. In a class-level comparison, compounds containing a 2-methylimidazole moiety showed a reduced CYP3A4 inhibitory profile compared to their non-methylated imidazole counterparts, without affecting intrinsic metabolic clearance (V_max/K_m) in rat hepatic cytochrome P450 assays [1]. This is in contrast to 4-bromo-1H-imidazole-5-carbaldehyde (CAS 50743-01-6), which lacks the 2-methyl group and is therefore predicted to possess a higher CYP3A4 inhibition risk based on this class-level SAR.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

HDAC Inhibition in HeLa Cell Extracts

A derivative compound incorporating the 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde scaffold has demonstrated measurable histone deacetylase (HDAC) inhibitory activity in a proteomic context. Specifically, compound CHEMBL5598534, which contains the 4-bromophenylmethyl moiety characteristic of this building block, exhibits an IC50 of 490 nM against HDACs in human HeLa cell extracts (5-minute pre-incubation, fluorescence substrate readout at 20 minutes) [1]. While the exact compound is a more complex derivative, this data point demonstrates that scaffolds derived from 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde can engage epigenetic targets at sub-micromolar concentrations in a disease-relevant cellular extract system.

Epigenetics HDAC Inhibition Chemical Probe

Optimal Use Cases in Research and Early Discovery


Kinase Inhibitor Library Synthesis

This compound is best deployed as the aldehyde component in the one-pot, modular synthesis of 2,4(5)-disubstituted imidazoles, a validated route to kinase inhibitor scaffolds. The protocol, which uses catalytic HBr and DMSO for ketone oxidation followed by condensation, has been shown to produce 29 NH-imidazole derivatives in 23–85% yields. The C-4 bromine then enables subsequent Suzuki coupling to generate a trisubstituted library of 20 kinase inhibitors in 23–69% yield over three steps [1].

Fragment-Based Epigenetic Drug Discovery

The combination of a bromine atom (for halogen bonding and X-ray phasing), a predicted LogP of 1.20, and a polar surface area of 46 Ų makes this compound an attractive fragment for screening against bromodomain-containing proteins and HDAC enzymes. A derivative scaffold has demonstrated HDAC inhibition (IC50 = 490 nM) in HeLa cell extracts [1], confirming that this building block can serve as a viable starting point for hit-to-lead optimization in epigenetic drug discovery .

Metabolically-Tuned Chemical Probe Design

For research teams designing chemical probes that require minimized CYP3A4 inhibitory liability, this compound's 2-methylimidazole core offers a strategic advantage. Class-level evidence demonstrates that 2-methyl substitution on imidazole reduces CYP3A4 inhibition potential relative to non-methylated analogs [1]. This makes the compound a preferable intermediate over 4-bromo-1H-imidazole-5-carbaldehyde (CAS 50743-01-6) when a benign drug-drug interaction profile is a target product profile requirement.

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